5-Methylaminouracil
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-aminouracil, interact with the enzyme ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of nucleic acids, which are vital for the functioning of cells.
Mode of Action
It’s structurally similar compound, 5-aminouracil, has been reported to bind as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This interaction could potentially disrupt the normal functioning of the DNA molecule, leading to various downstream effects.
Biochemical Pathways
Similar compounds like 5-aminouracil are known to inhibit the incorporation of guanosine into nucleic acids , which could potentially disrupt several biochemical pathways related to DNA replication and protein synthesis.
Result of Action
Similar compounds like 5-aminouracil have been reported to act as a cell cycle inhibitor , blocking the mitotic cycle, which could potentially lead to antitumor, antibacterial, and antiviral effects .
Biochemical Analysis
Biochemical Properties
It is known that uracil derivatives, such as 5-Methylaminouracil, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylaminouracil typically involves the reaction of 5-bromouracil with methylamine. This reaction proceeds under mild conditions, often at room temperature, and results in the substitution of the bromine atom with a methylamino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methylaminouracil undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or other amines.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Methylaminouracil has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid chemistry and potential as a DNA analog.
Medicine: Investigated for its antiviral, anticancer, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor in various chemical syntheses
Comparison with Similar Compounds
5-Aminouracil: Another derivative of uracil with an amino group at the fifth position.
5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom at the fifth position.
5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.
Uniqueness: 5-Methylaminouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Fluorouracil, which is primarily used in cancer treatment, this compound’s applications are broader, encompassing antiviral and antibacterial research as well .
Properties
IUPAC Name |
5-(methylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRPKHXNULRIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292256 | |
Record name | 5-Methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7577-92-6 | |
Record name | NSC81178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystallographic information available for a compound related to 5-Methylaminouracil?
A1: A preliminary crystallographic investigation was conducted on 4-Methyl-5-ethyluracil []. While not identical to this compound, this compound shares a similar core structure. The study determined the lattice constants and space-group data from rotation and Weissenberg photographs. The angular constants of the direct cells were determined using the method of angular lag. The crystal densities were determined by flotation. []
Q2: Are there any studies investigating the inhibitory effects of compounds related to this compound?
A2: Yes, the inhibitory effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane has been studied []. Although the specific compound this compound isn't mentioned, this research sheds light on the potential antioxidant properties of similar uracil derivatives.
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